molecular formula C19H16F3N3O2 B2968427 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole CAS No. 2034421-13-9

1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2968427
CAS No.: 2034421-13-9
M. Wt: 375.351
InChI Key: LLDRLURCEBTMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-1,3-benzodiazole (benzimidazole) core linked to a pyrrolidin-3-yl group, which is further substituted with a 2-(trifluoromethoxy)benzoyl moiety. The trifluoromethoxy group is a strong electron-withdrawing substituent, likely enhancing metabolic stability and influencing target binding through steric and electronic effects.

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)27-17-8-4-1-5-14(17)18(26)24-10-9-13(11-24)25-12-23-15-6-2-3-7-16(15)25/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDRLURCEBTMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole and pyrrolidine rings, followed by the introduction of the trifluoromethoxybenzoyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzodiazole ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the trifluoromethoxybenzoyl group via nucleophilic substitution reactions.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Scientific Research Applications

1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-{1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues from

Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the benzodiazole core but differ in substituents:

  • Linker: A phenoxymethyl-triazole bridge replaces the pyrrolidine-benzoyl group.
  • Terminal Groups : Thiazole rings with para-substituted aryl groups (Br, F, CH₃, OCH₃) instead of trifluoromethoxybenzoyl.
  • Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is used for triazole formation, followed by amide coupling .
  • Biological Relevance : Docking studies suggest these compounds target enzymes like α-glucosidase, with substituents modulating binding affinity. Bromine in 9c may enhance hydrophobic interactions compared to the electron-deficient trifluoromethoxy group .

Pyrrolidinyl-Piperidinyl-Benzodiazole Derivatives ()

Compounds 11 and 12 (e.g., 11: 2-(4-[(3R)-1-(2-{2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)pyrrolidin-3-yl]oxy)piperidin-1-yl)-1H-1,3-benzodiazole) feature:

  • Core Modifications : A piperidine ring and pyrrolo[2,3-d]pyrimidine substituent instead of trifluoromethoxybenzoyl.
  • Stereochemistry : Synthesized from enantiomeric pyrrolidine precursors (e.g., >98% ee for 11), highlighting the role of chirality in activity.
  • Synthesis : Chiral chromatography ensures enantiomeric purity, contrasting with the target compound’s unspecified stereochemistry .

Triazole-Pyrrolidine Hybrids ()

Compound 2ab (1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole) includes:

  • Triazole Linker : Replaces the benzodiazole core but retains the pyrrolidine scaffold.
  • Substituents : Fluorine and dichlorobenzyl groups, which may alter solubility and target selectivity compared to the trifluoromethoxy group.
  • Synthesis : Similar use of cycloaddition chemistry, emphasizing modular assembly of heterocycles .

Key Comparative Data

Feature Target Compound Compound 9c Compound 11 Compound 2ab
Core Structure 1H-1,3-benzodiazole 1H-1,3-benzodiazole 1H-1,3-benzodiazole Triazole-pyrrolidine
Key Substituents 2-(Trifluoromethoxy)benzoyl 4-Bromophenylthiazole Pyrrolo[2,3-d]pyrimidine 3,4-Dichlorobenzyloxy
Linker Pyrrolidin-3-yl Phenoxymethyl-triazole Piperidinyl-pyrrolidinyl Pyrrolidinyl-triazole
Synthetic Method Likely amide coupling/Mitsunobu Click chemistry + amidation Chiral synthesis Click chemistry
Electronic Effects Strong electron-withdrawing (CF₃O) Moderate electron-withdrawing Electron-deficient pyrimidine Mixed (Cl, F substituents)
Potential Applications Enzyme inhibition α-Glucosidase inhibition Gene modulation Undisclosed

Research Implications

  • Trifluoromethoxy Group : Enhances metabolic stability and may improve blood-brain barrier penetration compared to halogens (Br, Cl) or alkyl groups .
  • Heterocyclic Diversity : Triazoles (9a–9e) offer rigid, planar geometries for target binding, whereas pyrrolidine (target compound) provides flexibility .
  • Chirality : Enantiopure derivatives (e.g., 11 and 12) underscore the need to evaluate stereochemical effects in the target compound’s activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.